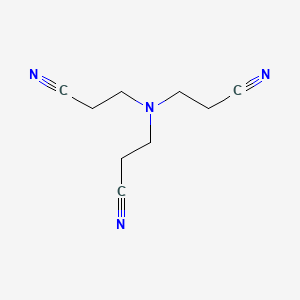

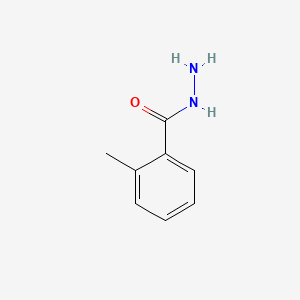

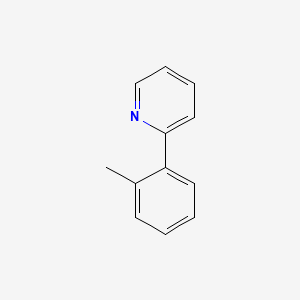

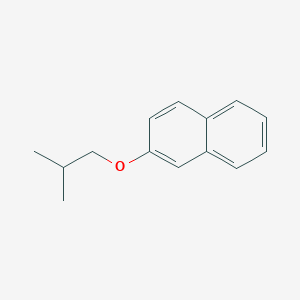

![molecular formula C7H6N2O2 B1293821 3(4H)-oxo-2H-pirido[3,2-b][1,4]oxazina CAS No. 20348-09-8](/img/structure/B1293821.png)

3(4H)-oxo-2H-pirido[3,2-b][1,4]oxazina

Descripción general

Descripción

The compound 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is a heterocyclic molecule that has garnered interest due to its potential applications in pharmaceutical chemistry. The structure of this compound includes a pyridine ring fused with a 1,4-oxazine ring, which is a versatile scaffold for the development of new drugs .

Synthesis Analysis

The synthesis of pyrido[2,3-b][1,4]oxazin-2-ones has been achieved through a one-pot annulation process involving N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines, utilizing cesium carbonate in refluxing acetonitrile. This method features a Smiles rearrangement followed by cyclization . Another approach for synthesizing isoxazolyl pyrido[2,3-b][1,4]oxazin-2(3H)-ones involves the use of task-specific ionic liquid [HMIm]BF4, which offers an efficient and environmentally friendly protocol . Additionally, the synthesis of pyrido[3,2-b][1,4]oxazine derivatives has been reported using a similar strategy, but with the inclusion of a reduction step using sodium borohydride and subsequent mesylation and demesylation to form the oxazine ring .

Molecular Structure Analysis

The molecular structure of 2H-pyrido[1,2-b][1,2,4]triazines derivatives has been investigated using theoretical calculations, including intramolecular hydrogen bonding (IMHB) interactions at the M06-2X/6-311++G(d,p) level of theory. The strength of the IMHB was found to increase with electron-donor substituents and decrease with electron-acceptor substituents .

Chemical Reactions Analysis

The chemical reactivity of pyrido[3,2-b][1,4]oxazine and pyrido[2,3-b][1,4]benzoxazine systems has been explored through annelation reactions with highly fluorinated pyridine derivatives and difunctional nucleophiles, demonstrating regioselective nucleophilic aromatic substitution processes . Additionally, oxidative additions with 1,4-dihydropyridines have been utilized to synthesize hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives, featuring electrophilic interactions with iodine .

Physical and Chemical Properties Analysis

The physical and chemical properties of various 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one derivatives have been characterized, including their infrared and ultraviolet spectra. The preparation of these compounds and their substituted derivatives has been described, providing insight into their spectral characteristics . Additionally, the synthesis of new pyrido[2',3':3,4]pyrazolo[5,1-c]-[1,2,4]triazin-4(6H)-one derivatives has been reported, with specific features of the reactions and spectral characteristics of the compounds being studied .

Aplicaciones Científicas De Investigación

Farmacología: Antagonistas mineralocorticoides no esteroideos

Se han identificado derivados de 3(4H)-oxo-2H-pirido[3,2-b][1,4]oxazina como antagonistas mineralocorticoides no esteroideos . Estos compuestos ofrecen un enfoque terapéutico para afecciones como la hipertensión y la insuficiencia cardíaca al bloquear el receptor mineralocorticoide, que juega un papel crucial en el equilibrio de electrolitos y líquidos.

Agricultura: Propiedades herbicidas

En el sector agrícola, ciertos compuestos de this compound exhiben propiedades herbicidas . Son particularmente efectivos como herbicidas preemergentes, controlando la vegetación no deseada y contribuyendo así a la gestión de cultivos y la optimización del rendimiento.

Electrónica orgánica: Materiales OLED

Los análogos estructurales de this compound, como la pirido[2,3-b]pirazina, se han utilizado en el desarrollo de materiales fluorescentes a todo color para diodos orgánicos emisores de luz (OLED) de alto rendimiento . Estos materiales son cruciales para aplicaciones de pantallas multicolores rentables debido a su alta eficiencia cuántica de fotoluminiscencia y su estructura molecular simple.

Química sintética: Hidrogenación asimétrica

Los derivados de this compound son sustratos en química sintética para reacciones de hidrogenación asimétrica . Este proceso es vital para la producción de moléculas quirales, que tienen implicaciones significativas en el desarrollo de productos farmacéuticos y productos químicos finos.

Impacto ambiental: Herbicidas preemergentes

El uso de this compound como herbicida preemergente también tiene implicaciones ambientales . Si bien ayuda en el control de malezas, el impacto a largo plazo en la salud del suelo y la biodiversidad es un área de investigación en curso, lo que enfatiza la necesidad de prácticas agronómicas sostenibles.

Investigación bioquímica: Acoplamiento molecular y simulaciones

En la investigación bioquímica, los compuestos de this compound se utilizan en el acoplamiento molecular y las simulaciones para comprender su interacción con los objetivos biológicos . Esto es esencial para el descubrimiento de fármacos y el diseño de nuevas terapias con actividades biológicas específicas.

Safety and Hazards

Mecanismo De Acción

Target of Action

It has been identified as a nonsteroidal mineralocorticoid antagonist . Mineralocorticoid receptors are nuclear receptors that bind mineralocorticoids, such as aldosterone, and regulate sodium, potassium, and water levels in the body.

Mode of Action

As a nonsteroidal mineralocorticoid antagonist, 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one likely binds to mineralocorticoid receptors, preventing them from interacting with their natural ligands. This inhibits the receptors’ activity and disrupts the regulation of sodium, potassium, and water levels .

Biochemical Pathways

Given its role as a mineralocorticoid antagonist, it likely impacts pathways related to electrolyte and fluid balance .

Result of Action

As a mineralocorticoid antagonist, it would be expected to alter electrolyte and fluid balance at the cellular level .

Análisis Bioquímico

Biochemical Properties

2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular processes. The compound can act as an inhibitor or activator of these enzymes, depending on the context of the reaction. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events essential for signal transduction pathways .

Cellular Effects

The effects of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting the fibroblast growth factor receptor (FGFR) signaling pathway . This disruption leads to decreased cell survival and increased cell death, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound can inhibit enzyme activity by occupying the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, suggesting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target pathways. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence metabolite levels by modulating enzyme activity, leading to changes in the concentration of key intermediates and end products. These interactions can have downstream effects on cellular metabolism, impacting processes such as energy production, biosynthesis, and detoxification .

Transport and Distribution

The transport and distribution of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as its accumulation in certain tissues may enhance its therapeutic effects or lead to adverse outcomes .

Subcellular Localization

The subcellular localization of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes. For example, localization to the nucleus may enhance its ability to regulate gene expression, while localization to the cytoplasm may facilitate its interactions with cytosolic enzymes .

Propiedades

IUPAC Name |

4H-pyrido[3,2-b][1,4]oxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-6-4-11-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHQLUBMNSSPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174255 | |

| Record name | 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20348-09-8 | |

| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20348-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020348098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20348-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives interact with their targets and what are the downstream effects?

A1: Research suggests that certain derivatives of 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one, specifically N-substituted variations, exhibit promising anticancer activity. One such derivative, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO), has been shown to target the NF-κB signaling pathway in hepatocellular carcinoma (HCC) cells []. NPO inhibits the DNA binding ability of the p65 subunit of NF-κB, subsequently suppressing the expression of NF-κB-regulated genes involved in cell survival, proliferation, and metastasis. This disruption of the NF-κB pathway ultimately leads to apoptosis (programmed cell death) in HCC cells [].

Q2: What is the Structure-Activity Relationship (SAR) observed for 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives, particularly regarding their anticancer and mineralocorticoid antagonist activity?

A2: Research indicates that modifications to the core structure of 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one can significantly impact its biological activity. For instance, introducing a 4-nitrobenzyl substituent at the nitrogen atom (as in NPO) led to potent antiproliferative activity against HCC cells by targeting the NF-κB signaling pathway [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.